molecular formula C13H16Cl2N2 B1358004 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride CAS No. 185255-74-7

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Cat. No. B1358004
M. Wt: 271.18 g/mol
InChI Key: GQZLDYVHUMHYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the chlorine atom and the piperidine ring may confer unique properties to this compound.


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable indole precursor with a piperidine derivative . The specific conditions would depend on the exact structures of the starting materials and the desired product.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 3-position is a piperidine ring, which is a six-membered ring containing one nitrogen atom . At the 6-position of the indole ring, there is a chlorine atom .


Chemical Reactions Analysis

Indoles are versatile compounds that can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions . The presence of the chlorine atom and the piperidine ring may influence the reactivity of the compound.

Scientific Research Applications

Antimalarial Properties

A study explored the scaffold of 3-piperidin-4-yl-1H-indoles, similar to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, as a potential new chemotype for antimalarial drugs. This research identified a compound with significant antimalarial activity against drug-resistant strains, indicating the potential of such structures in developing new antimalarial treatments (Santos et al., 2015).

Allosteric Modulation of Cannabinoid Receptor

Research on compounds structurally related to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has demonstrated their role in allosteric modulation of the cannabinoid CB1 receptor. This suggests potential applications in the development of novel treatments targeting this receptor system (Price et al., 2005).

Rearrangement Reactions in Organic Chemistry

A study investigating rearrangement reactions involving the indole nucleus, which is a key component of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, provides insights into the synthetic applications and behavior of such compounds in chemical reactions (Hallett et al., 2000).

Corrosion Inhibition in Mild Steel

Amino alkylated indoles, structurally related to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, have been shown to exhibit high inhibition efficiency in mild steel corrosion. This implies potential industrial applications of such compounds in corrosion inhibition (Verma et al., 2016).

Organocatalytic Synthesis

Another study focused on the asymmetric organocatalytic synthesis of compounds containing the indole and piperidine structures, which could have implications for the synthesis of pharmacologically active compounds and other specialized organic molecules (Zhong et al., 2014).

properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLDYVHUMHYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.